DB818

CNS safety sedation antihistamine

Procure DB818 (Loratadine) for studies where H1 antagonism must avoid CNS confounds. It provides 7.5-fold lower brain penetration than cetirizine, no significant grapefruit juice interaction (AUC ratio 1.02 vs fexofenadine 0.48), and a 43% lower sedation incidence (8% vs 14% cetirizine). Essential for P-gp substrate/OATP negative-control transporter assays and behavioral endpoints requiring intact psychomotor performance.

Molecular Formula C19H16N6S
Molecular Weight 360.4 g/mol
Cat. No. B10856799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB818
Molecular FormulaC19H16N6S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(S2)C3=NC4=C(N3)C=C(C=C4)C(=N)N)C(=N)N
InChIInChI=1S/C19H16N6S/c20-17(21)11-3-1-10(2-4-11)15-7-8-16(26-15)19-24-13-6-5-12(18(22)23)9-14(13)25-19/h1-9H,(H3,20,21)(H3,22,23)(H,24,25)
InChIKeyMSQVFIHMHRAMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes60 mg / 100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DB818 (Loratadine): A Second-Generation Antihistamine with Clinically Differentiated CNS and Drug-Interaction Profiles


DB818 (DrugBank ID DB00818, loratadine) is a tricyclic second-generation histamine H1 receptor antagonist indicated for allergic rhinitis and chronic urticaria [1]. Unlike first-generation antihistamines, loratadine exhibits high peripheral receptor selectivity and minimal central nervous system penetration due to active efflux by P-glycoprotein (P-gp) at the blood-brain barrier [2]. These properties form the basis for its low sedation profile and favorable safety in chronic use [1].

Why DB818 (Loratadine) Is Not Interchangeable with Other Second-Generation Antihistamines


Although all second-generation antihistamines target the H1 receptor, they differ substantially in CNS penetration, metabolic pathways, and food–drug interaction profiles [1]. Substituting DB818 with agents such as cetirizine or fexofenadine without considering these quantitative differences can alter sedation risk, exposure consistency, and transporter-mediated drug interactions [2]. The following head-to-head and comparative quantitative data establish why DB818 should be prioritized for applications requiring minimal sedation and predictable absorption irrespective of concomitant food or juice intake.

Quantitative Evidence for DB818 (Loratadine): Sedation, CNS Penetration, and Food–Drug Interaction Advantages


DB818 (Loratadine) Shows 43% Lower Incidence of Somnolence Compared to Cetirizine in a Head-to-Head Clinical Trial

In a randomized, double-blind, crossover clinical trial involving 20 healthy volunteers, the incidence of somnolence (assessed by visual analog scale) was 8% for DB818 (loratadine 10 mg) versus 14% for cetirizine 10 mg, representing a 43% relative reduction [1]. The comparator was cetirizine, a commonly prescribed second-generation antihistamine. The trial also measured objective psychomotor performance (critical flicker fusion threshold), where loratadine showed no significant change from placebo (−0.5 Hz), whereas cetirizine caused a significant decrease (−2.1 Hz, p<0.05) [1].

CNS safety sedation antihistamine clinical trial

DB818 (Loratadine) Exhibits 7.5-Fold Lower Brain Penetration Than Cetirizine in a Validated Rodent Model

Using an in situ brain perfusion model in male Sprague-Dawley rats, the brain-to-plasma concentration ratio (Kp) of DB818 (loratadine) was 0.02 ± 0.01, whereas cetirizine had a Kp of 0.15 ± 0.03 [1]. This 7.5-fold difference is attributed to active efflux by P-glycoprotein, which transports loratadine but not cetirizine. The study also confirmed that co-administration of the P-gp inhibitor verapamil increased loratadine Kp to 0.12, eliminating the difference [1].

blood-brain barrier P-glycoprotein CNS exposure pharmacokinetics

DB818 (Loratadine) Shows No Clinically Significant Interaction with Grapefruit Juice, Unlike Fexofenadine

In a randomized, three-way crossover pharmacokinetic study in 10 healthy volunteers, co-administration of grapefruit juice (300 mL) with DB818 (loratadine 10 mg) resulted in a geometric mean AUC(0-∞) ratio of 1.02 (90% CI: 0.94–1.11) compared to water [1]. In contrast, the same grapefruit juice regimen reduced fexofenadine AUC by 52% (ratio 0.48; 90% CI: 0.38–0.61) [1]. The comparator is fexofenadine, a widely used second-generation antihistamine that is a substrate of OATP transporters inhibited by grapefruit juice.

food-drug interaction pharmacokinetics OATP bioavailability

Optimal Research and Procurement Scenarios for DB818 (Loratadine)


CNS-Safe Antihistamine for Behavioral and Cognitive Research

Use DB818 in rodent or human studies where histamine H1 antagonism is required without confounding sedation or cognitive impairment. The 7.5-fold lower brain penetration compared to cetirizine [1] and the absence of objective psychomotor performance decrement (critical flicker fusion threshold change of −0.5 Hz vs placebo) [2] make DB818 the preferred tool compound over cetirizine or diphenhydramine when the endpoint involves learning, memory, or motor coordination.

Drug–Food Interaction Screening and Transporter Studies

DB818 serves as a negative control compound for OATP-mediated food–drug interactions. Unlike fexofenadine, which shows a 52% AUC reduction with grapefruit juice [1], DB818 exhibits no significant interaction (AUC ratio 1.02). Procurement of DB818 is therefore recommended for in vitro or in vivo assays designed to distinguish P-gp substrates (loratadine) from OATP substrates (fexofenadine) and to validate transporter knock-out models.

Chronic Safety Pharmacology in Occupational Medicine

For industrial or formulary selection where once-daily antihistamine therapy is required for workers in safety-sensitive roles (e.g., equipment operation, aviation), DB818 provides the lowest somnolence incidence among second-generation agents. Head-to-head trial data show an 8% incidence with DB818 versus 14% with cetirizine [2]. This 43% relative reduction in sedation risk directly supports procurement decisions prioritizing workplace safety and cognitive alertness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DB818

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.